

Technical Support Center: T145 Cell Culture Contamination Issues

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Compound of Interest

Compound Name: T145

Cat. No.: B1682861

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Welcome to the technical support center for **T145** cell culture. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, resolve, and prevent contamination in their **T145** and other mammalian cell cultures.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contamination in **T145** cell cultures?

A1: The most common contaminants in cell cultures, including **T145**, are biological and chemical. Biological contaminants include bacteria, mycoplasma, yeast, fungi, and viruses.^[1]^[2] Cross-contamination with other cell lines is also a significant issue.^[1] Chemical contaminants can include impurities in media, sera, water, or residues from cleaning agents.^[1]^[3]

Q2: What are the primary sources of these contaminants?

A2: Contamination can originate from various sources, including the laboratory environment (air, surfaces), equipment (incubators, hoods), reagents and media, and the researchers themselves (skin, breath, clothing).^[2]^[4] Non-sterile supplies and incoming cell lines that have not been properly quarantined are also common sources.^[5]^[6]

Q3: How can I prevent contamination in my **T145** cell cultures?

A3: Strict adherence to aseptic technique is the most critical preventative measure.^{[7][8]} This includes working in a laminar flow hood, wearing appropriate personal protective equipment (PPE), sterilizing all equipment and reagents, and maintaining a clean and organized workspace.^{[7][9][10]} Regularly cleaning incubators and hoods, and routinely testing for common contaminants like mycoplasma are also essential.^{[11][12]}

Q4: Is it acceptable to use antibiotics routinely in my **T145** cell culture medium?

A4: Routine use of antibiotics is generally discouraged.^[1] It can mask low-level contamination, lead to the development of antibiotic-resistant bacteria, and may hide underlying mycoplasma infections.^[1] Antibiotics should be used for short-term applications or to treat a specific contamination event when the cell line is irreplaceable.^[1]

Troubleshooting Guides

Issue 1: Sudden Change in Media Color and Turbidity

Q: My **T145** cell culture medium turned yellow and cloudy overnight. What is the likely cause?

A: A rapid drop in pH (indicated by the medium turning yellow) and visible turbidity are classic signs of bacterial contamination.^{[1][2][3]} Bacteria metabolize nutrients in the media, producing acidic byproducts that cause the pH change.^[4] Their rapid proliferation leads to the cloudy appearance.^[1]

Immediate Actions:

- Immediately isolate the contaminated flask to prevent cross-contamination of other cultures.^[1]
- Visually inspect the culture under a microscope. Bacteria will appear as small, motile rods or cocci between your **T145** cells.^{[1][4]}
- Discard the contaminated culture and any media or reagents that may have come into contact with it. It is generally not recommended to try and salvage a bacterially contaminated culture.^[3]
- Thoroughly decontaminate the biosafety cabinet, incubator, and any other equipment used.^[4]

Issue 2: Filamentous Growths or White Spots in the Culture

Q: I'm observing thin, filament-like structures and some white, fuzzy spots in my **T145** culture flask. What could this be?

A: The presence of filamentous structures (hyphae) or fuzzy colonies is indicative of fungal (mold) contamination.^{[3][4]} If you see small, budding particles, it could be a yeast contamination.^[1] Fungal and yeast spores are airborne and can easily enter cultures if aseptic technique is compromised.^{[2][5]}

Immediate Actions:

- Isolate the contaminated culture immediately.
- Observe under a microscope to confirm the presence of fungal hyphae or budding yeast cells.^[4]
- Dispose of the contaminated culture and associated reagents.
- Clean and disinfect the work area and incubator thoroughly. Pay special attention to corners and water pans where fungal spores can accumulate.^[5]

Issue 3: Cells are Growing Poorly but the Medium Looks Clear

Q: My **T145** cells are not proliferating as expected, and many appear stressed or are detaching. However, the media is not cloudy. What should I investigate?

A: This is a common sign of mycoplasma contamination.^[3] Mycoplasma are very small bacteria that lack a cell wall, making them undetectable by visual inspection or standard light microscopy.^{[13][14]} They do not cause turbidity but can significantly alter cell metabolism, growth, and morphology.^{[3][14]}

Recommended Actions:

- Isolate the suspected culture and all other cultures that may have been exposed.

- Perform a specific test for mycoplasma. The most common and sensitive methods are PCR-based assays and fluorescent DNA staining (e.g., with Hoechst dye).[13][15]
- If the culture is positive for mycoplasma, the recommended course of action is to discard it. [14]
- If the cell line is irreplaceable, treatment with specific anti-mycoplasma agents (e.g., Mynox®, BM-Cyclin) can be attempted, but success is not guaranteed.[14][16]
- Thoroughly clean and decontaminate the entire cell culture facility, as mycoplasma can spread easily through aerosols.[12]

Data Presentation

Table 1: Common Antibiotics for Treating Contamination

Contaminant	Antibiotic/Antimycotic	Typical Working Concentration	Solvent
Bacteria (Gram+/-)	Penicillin-Streptomycin	100 U/mL - 100 µg/mL	Water
Bacteria (Gram+/-)	Gentamicin Sulfate	50 mg/liter	Water
Mycoplasma	Gentamicin Sulfate	50 mg/liter	Water
Fungi (Molds/Yeast)	Amphotericin B	2.5 mg/liter	DMSO
Fungi (Yeast)	Nystatin	50 mg/liter	DMF

Note: The use of antibiotics can be toxic to some cell lines. Always perform a dose-response test to determine the optimal concentration for your **T145** cells. Routine use is not recommended.[1]

Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR

This protocol outlines the general steps for detecting mycoplasma contamination using a PCR-based assay.

Methodology:

- **Sample Preparation:** Collect 1 mL of supernatant from a **T145** cell culture that is 70-90% confluent and has been cultured without antibiotics for at least two passages.
- **DNA Extraction:** Isolate DNA from the supernatant. This can be done using a commercial DNA extraction kit or by a simple boiling method.
- **PCR Amplification:**
 - Prepare a PCR master mix containing a DNA polymerase, dNTPs, and universal primers that target the 16S rRNA gene region of various mycoplasma species.
 - Add the extracted DNA to the master mix.
 - Include a positive control (mycoplasma DNA) and a negative control (sterile water) in the PCR run.
- **Gel Electrophoresis:** Run the PCR products on an agarose gel.
- **Result Interpretation:** A band of the expected size in the sample lane indicates a positive result for mycoplasma contamination. The positive control should show a clear band, and the negative control should be clean.

Protocol 2: General Sterility Testing of Culture Medium

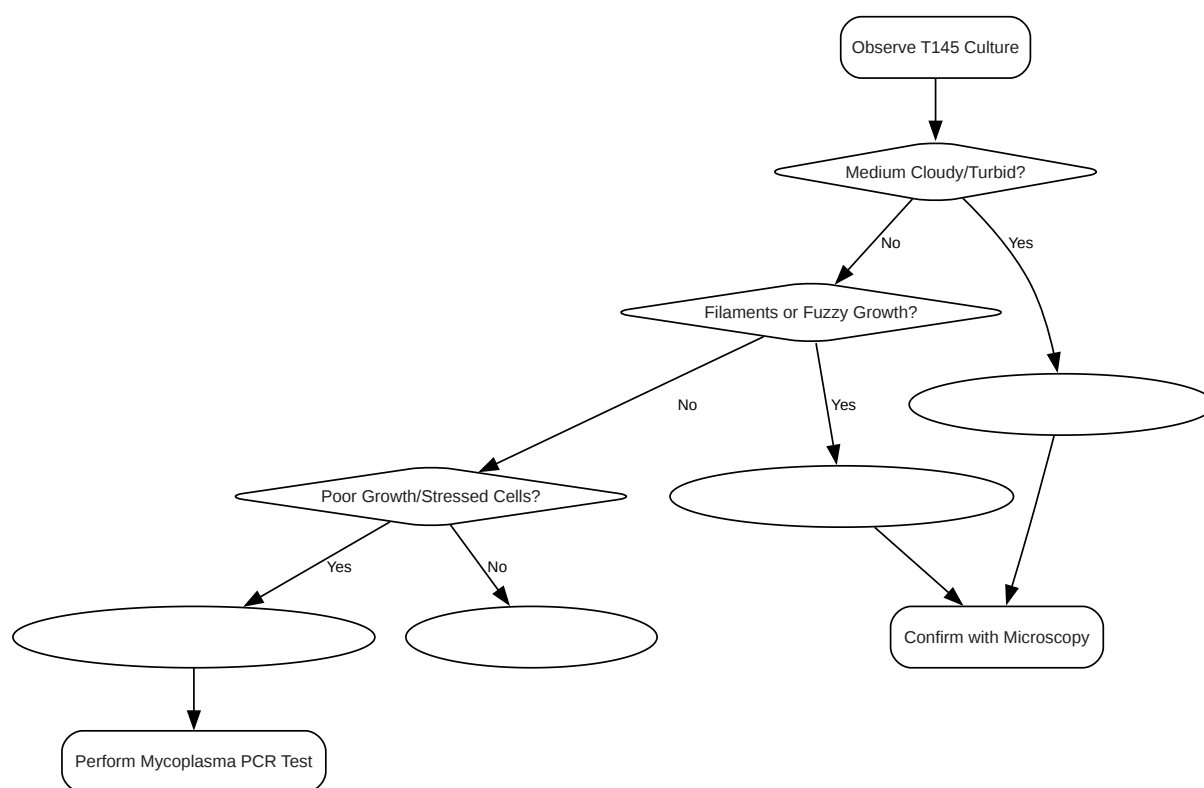
This protocol is used to check for bacterial and fungal contamination in a batch of prepared cell culture medium.

Methodology:

- **Sample Inoculation:** Aseptically transfer a 1.5 mL aliquot of the prepared **T145** culture medium into two types of sterile broth:
 - Tryptone Soy Broth (TSB) for aerobic bacteria and fungi.
 - Thioglycollate Medium for anaerobic bacteria.

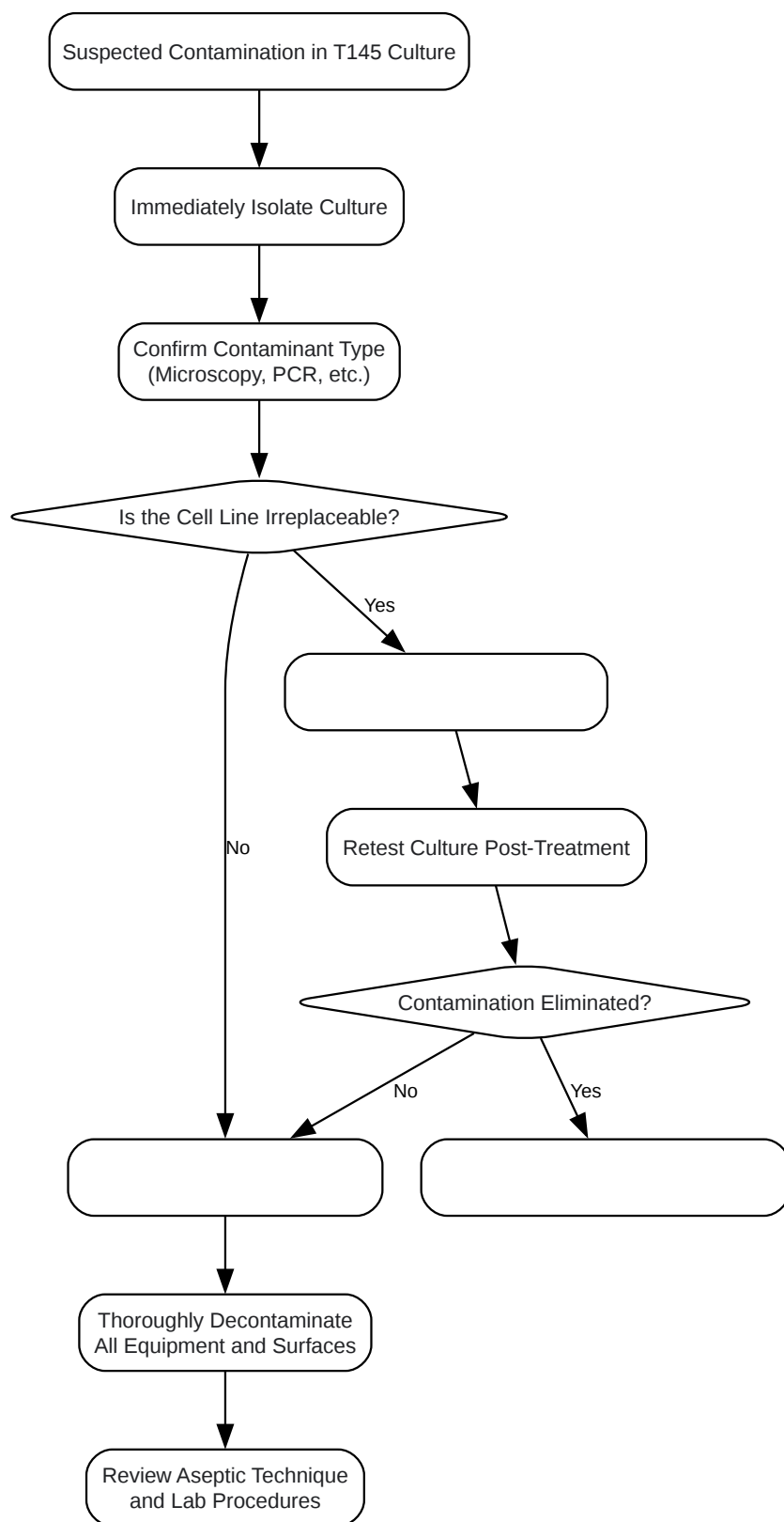
- Incubation:
 - Incubate the TSB tube at 22°C.
 - Incubate the Thioglycollate tube at 32°C.
- Observation: Observe the broths for signs of turbidity (cloudiness) at day 3, 7, and 14.
- Result Interpretation: The appearance of turbidity in either broth indicates microbial contamination in the tested medium. The medium should be discarded.

Visualizations



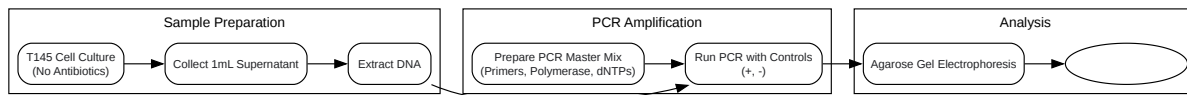
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Caption: Workflow for identifying the type of cell culture contamination.



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Caption: Decision tree for responding to a contamination event.



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Caption: Experimental workflow for Mycoplasma detection via PCR.

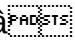
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